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Abstract
MMB-FUBINACA, also known as AMB-FUBINACA and FUB-AMB, is a potent synthetic

cannabinoid receptor agonist.[1][2][3] This technical guide provides an in-depth overview of its

chemical properties, receptor binding affinity, functional activity, and the associated signaling

pathways. Detailed experimental protocols for key assays are provided to facilitate reproducible

research. All quantitative data is presented in structured tables for clear comparison.

Chemical Structure and Properties
MMB-FUBINACA is an indazole-based synthetic cannabinoid.[1][4] It is structurally

characterized by a 4-fluorobenzyl substituted indazole core linked to a methyl L-valinate group

via a carboxamide linker.[5][6] In the United States, MMB-FUBINACA is classified as a

Schedule I controlled substance, indicating a high potential for abuse and no currently

accepted medical use.[2][5][6]
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Identifier Value

Formal Name
N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-

yl]carbonyl]-L-valine, methyl ester[5][6]

Synonyms AMB-FUBINACA, FUB-AMB[1][5][6]

CAS Number 1971007-92-7[1][5][6]

Molecular Formula C₂₁H₂₂FN₃O₃[5][6]

Formula Weight 383.4 g/mol [5][6]

SMILES
FC(C=C1)=CC=C1CN2N=C(C(N--INVALID-

LINK--C(C)C)=O)C3=CC=CC=C32[5][6]

InChI Key FRFFLYJQPCIIQB-SFHVURJKSA-N[5][6]

Cannabinoid Receptor Binding and Functional
Activity
MMB-FUBINACA is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2)

receptors, which are G protein-coupled receptors (GPCRs).[1] Its high affinity and efficacy at

these receptors are responsible for its physiological and psychoactive effects.

Quantitative Data
The following tables summarize the binding affinity (Ki) and functional activity (EC₅₀) of MMB-
FUBINACA and its close analog MDMB-FUBINACA at human CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity (Ki)

Compound Receptor Ki (nM) Reference

MMB-FUBINACA hCB1 10.04 [7]

hCB2 0.786 [7]

MDMB-FUBINACA hCB1 1.14 [8]

hCB2 0.1228 [8]
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Table 2: Functional Activity (EC₅₀)

Compound Assay Receptor EC₅₀ (nM) Reference

MMB-FUBINACA [³⁵S]GTPγS hCB1 0.54 [7]

hCB2 0.13 [7]

cAMP Inhibition hCB1 0.63 [7]

GIRK Activation hCB1 2.0 [7]

hCB2 18 [7]

MDMB-

FUBINACA
[³⁵S]GTPγS hCB1 0.2668 [8]

hCB2 0.1411 [8]

Signaling Pathways
As an agonist at CB1 and CB2 receptors, MMB-FUBINACA activates intracellular signaling

cascades through the G-protein subunit Gi/Go.[9] This activation leads to the inhibition of

adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP)

levels.[7][9] Additionally, it modulates ion channels, including the inhibition of N-type calcium

channels and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels.

[7][9] These actions collectively result in a dampening of neuronal activity.[9]
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MMB-FUBINACA primary signaling cascade.

Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of synthetic

cannabinoids.[10]

Objective: To determine the inhibitory constant (Ki) of MMB-FUBINACA for the hCB1 and

hCB2 receptors.

Materials:

Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.

Radioligands: [³H]CP55,940 or a similar high-affinity agonist.

Test compound: MMB-FUBINACA.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free

bovine serum albumin (BSA), pH 7.4.
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Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist

(e.g., WIN 55,212-2).

Glass fiber filters.

Procedure:

Incubate cell membranes with the radioligand and varying concentrations of MMB-
FUBINACA in the assay buffer.

Incubate for 60-90 minutes at 30°C.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using liquid scintillation counting.

Calculate the Ki value from the IC₅₀ value (concentration of MMB-FUBINACA that inhibits

50% of specific binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
This protocol measures the G-protein activation following receptor agonism.[10]

Objective: To determine the potency (EC₅₀) and efficacy of MMB-FUBINACA as an agonist

at the hCB1 and hCB2 receptors.

Materials:

Membrane preparations from cells expressing hCB1 or hCB2 receptors.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

Test compound: MMB-FUBINACA.

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA,

pH 7.4.
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GDP.

Procedure:

Pre-incubate cell membranes with varying concentrations of MMB-FUBINACA and GDP

for 15-20 minutes at 30°C.

Initiate the reaction by adding [³⁵S]GTPγS and incubate for an additional 60 minutes at

30°C.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

Analyze the data using non-linear regression to determine EC₅₀ and Emax values.
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Workflow for key in vitro assays.

Analysis in Biological Matrices by LC-MS/MS
This protocol provides a general method for the extraction and analysis of MMB-FUBINACA
from whole blood.[6]

Objective: To detect and quantify MMB-FUBINACA in whole blood samples.

Materials:

Whole blood sample.

Deuterated internal standard.
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Supported Liquid Extraction (SLE) cartridge.

Ethyl acetate.

Acetonitrile, water, and formic acid for mobile phase.

UHPLC system coupled with a tandem mass spectrometer (MS/MS).

C18 reversed-phase column.

Procedure:

Sample Preparation: To 1 mL of whole blood, add the internal standard. Add 0.5 mL of

deionized water and vortex.

Extraction: Load the sample onto an SLE cartridge and allow it to absorb. Elute the

analytes with ethyl acetate.

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitution: Reconstitute the dried extract in the mobile phase.

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a

suitable gradient elution to separate MMB-FUBINACA. Monitor for specific precursor-to-

product ion transitions for quantification.

Toxicology and Metabolism
MMB-FUBINACA has been associated with numerous adverse health effects, including

fatalities.[5][8] Its high potency at the CB1 receptor is believed to contribute to its toxicity.

Metabolism is rapid and extensive, with hydrolysis of the methyl ester to the corresponding

carboxylic acid being a primary metabolic pathway.[7] This metabolite is often the target analyte

in forensic investigations.[7]

Conclusion
MMB-FUBINACA is a highly potent synthetic cannabinoid with significant affinity and efficacy

for the CB1 and CB2 receptors. Its activity through these receptors initiates a cascade of
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intracellular signaling events that lead to the inhibition of neuronal activity. The provided data

and protocols serve as a valuable resource for researchers in the fields of pharmacology,

toxicology, and forensic science who are studying this and other novel psychoactive

substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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